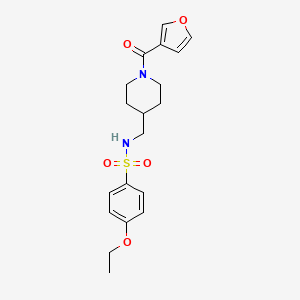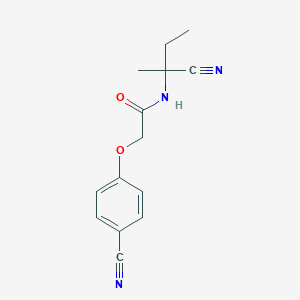![molecular formula C8H12N2OS B2573878 3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile CAS No. 251310-69-7](/img/structure/B2573878.png)
3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile, abbreviated as DMA-MAS, is an organic compound that has various applications in scientific research. It is widely used in the synthesis of various compounds, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
Precursors for Synthesis of Pyrimidine Derivatives : Utilized as precursors in the synthesis of pyrimidine-4(3H)-ones, showcasing its role in creating biologically relevant heterocycles (Sokolenko et al., 2017).
Crystal Structure Analysis : Studied for its Z/E-isomerism, providing insights into crystal structures and secondary intermolecular interactions, which are crucial for understanding the physical properties of materials (Tammisetti et al., 2018).
Opto-Electronic Applications : Shown potential in opto-electronic applications due to the significant push-pull chromophore properties, indicating its use in developing materials with novel optical properties (Gupta & Singh, 2015).
Catalysis and Polymer Science
Catalysis and Polymer Modification : Demonstrated the recovery of palladium particles from nitrile butadiene rubber, showcasing its application in recycling and enhancing the strength of materials through catalytic actions (Kajiwara et al., 2018).
Antifouling Membrane Development : Utilized in the development of zwitterionic ultrafiltration membranes, indicating its role in creating antifouling surfaces, which is critical in water purification technologies (Sun et al., 2006).
Environmental and Sensing Applications
- Metal Ion Sensing and Removal : Contributed to the synthesis of nonconjugated biocompatible macromolecular luminogens for sensing and removals of Fe(III) and Cu(II), highlighting its utility in environmental monitoring and remediation (Dutta et al., 2020).
Propiedades
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-4-methylsulfanyl-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-10(2)5-7(4-9)8(11)6-12-3/h5H,6H2,1-3H3/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVOHDJESJBXFJ-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2573801.png)


![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573805.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)

![5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573817.png)
![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2573818.png)